molecular formula C6H9BrN4 B577376 N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine CAS No. 1304777-34-1

N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine

Número de catálogo B577376
Número CAS: 1304777-34-1
Peso molecular: 217.07
Clave InChI: OHZMKMBGWSOESH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine, also known as BmPaC, is a small molecule inhibitor that has been shown to have potential in the field of cancer research. This compound has been found to inhibit the activity of a protein called PRMT5, which is involved in the regulation of gene expression.

Mecanismo De Acción

N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine inhibits the activity of PRMT5 by binding to its active site. PRMT5 is a protein arginine methyltransferase that catalyzes the methylation of arginine residues on target proteins. This methylation plays a role in the regulation of gene expression. N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine has been found to inhibit the methylation activity of PRMT5, leading to altered gene expression and decreased cancer cell proliferation.
Biochemical and Physiological Effects:
N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine has been shown to have antitumor effects in vitro and in vivo. In addition to its effects on cancer cell proliferation and apoptosis, N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine has been found to inhibit the migration and invasion of cancer cells. N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, potentially increasing the effectiveness of these treatments.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine is its specificity for PRMT5. This specificity allows for the selective inhibition of PRMT5 without affecting other proteins. However, the low yield of the synthesis method and the limited solubility of N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine in aqueous solutions can be limiting factors for its use in lab experiments.

Direcciones Futuras

Future research on N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine could focus on improving its synthesis method to increase the yield and solubility of the compound. In addition, further studies could investigate the potential use of N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine in combination with other cancer treatments to enhance their effectiveness. Further research could also explore the potential use of N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine in the treatment of other diseases that involve PRMT5 dysregulation, such as cardiovascular and neurological diseases.
Conclusion:
In conclusion, N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine has shown potential as a small molecule inhibitor of PRMT5 in cancer research. Its specificity for PRMT5 allows for the selective inhibition of this protein, leading to decreased cancer cell proliferation and increased apoptosis. Further research on N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine could lead to the development of new cancer treatments and the potential use of this compound in the treatment of other diseases.

Métodos De Síntesis

The synthesis of N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine involves the reaction of 4-bromo-5-methyl-3-nitropyrazole with acetamidine hydrochloride in the presence of a base. The resulting compound is then deprotected to yield N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine. The yield of this synthesis method is relatively low, with a reported yield of 10-20%.

Aplicaciones Científicas De Investigación

N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine has been shown to have potential in the field of cancer research. PRMT5 is overexpressed in many types of cancer, and its inhibition has been shown to have antitumor effects. N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine has been found to inhibit the activity of PRMT5, leading to decreased cancer cell proliferation and increased apoptosis. In addition, N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Propiedades

IUPAC Name

N'-(4-bromo-5-methyl-1H-pyrazol-3-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN4/c1-3-5(7)6(11-10-3)9-4(2)8/h1-2H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZMKMBGWSOESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N=C(C)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromo-5-methyl-2H-pyrazol-3-yl)-acetamidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.